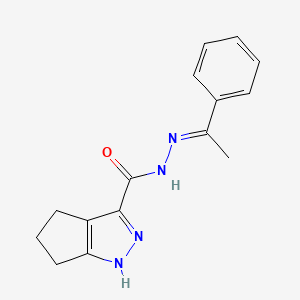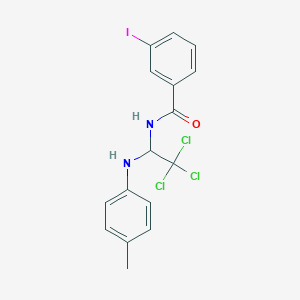
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide typically involves the condensation of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid with (1-phenyl-ethylidene)-hydrazine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid derivatives
- Phenylhydrazine derivatives
- Pyrazole-based compounds
Uniqueness
1,4,5,6-4H-Cyclopentapyrazole-3-carboxylic acid (1-phenyl-ethylidene)-hydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenylhydrazine moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C15H16N4O |
|---|---|
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
N-[(E)-1-phenylethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H16N4O/c1-10(11-6-3-2-4-7-11)16-19-15(20)14-12-8-5-9-13(12)17-18-14/h2-4,6-7H,5,8-9H2,1H3,(H,17,18)(H,19,20)/b16-10+ |
Clé InChI |
IDBFDJNMJHDZQP-MHWRWJLKSA-N |
SMILES isomérique |
C/C(=N\NC(=O)C1=NNC2=C1CCC2)/C3=CC=CC=C3 |
SMILES canonique |
CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)
![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)
![(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexane-1-carboxylate](/img/structure/B11988823.png)
![9-Chloro-2-phenyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11988833.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-methyl-4-oxo-4H-chromen-7-YL (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate](/img/structure/B11988841.png)
![Ethyl 1-benzoyl-7-methylpyrrolo[1,2-a]quinoline-3-carboxylate](/img/structure/B11988847.png)

![2-(4-Bromophenyl)-6-(4-methylphenyl)imidazo[2,1-b][1,3,4]thiadiazole hydrobromide](/img/structure/B11988854.png)
![[9-Bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B11988859.png)
![Dimethyl 4-[5-(2-chlorophenyl)furan-2-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11988862.png)
![2-methyl-N'-[(1E)-1-phenylethylidene]furan-3-carbohydrazide](/img/structure/B11988869.png)
![7,9-Dichloro-5-(4-ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988876.png)
![4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11988883.png)
